N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a chlorophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often includes the use of intramolecular Diels-Alder reactions and cyclopropane ring openings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide include:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorophenyl group and a carbothioamide moiety. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23ClN2S |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide |
InChI |
InChI=1S/C17H23ClN2S/c1-16(2)8-14-9-17(3,10-16)11-20(14)15(21)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H,19,21) |
InChI Key |
JKNGTNSPXUZZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=S)NC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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